molecular formula C19H16N2O4 B2798915 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1209375-22-3

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2798915
CAS No.: 1209375-22-3
M. Wt: 336.347
InChI Key: YLUYGGQJKFVSOS-UHFFFAOYSA-N
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Description

N-((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide is a heterocyclic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to an isoxazole ring via a methylene bridge, which is further connected to a benzamide group.

Properties

IUPAC Name

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(13-4-2-1-3-5-13)20-12-15-11-17(25-21-15)14-6-7-16-18(10-14)24-9-8-23-16/h1-7,10-11H,8-9,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUYGGQJKFVSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

The compound acts primarily as an inhibitor of specific kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The inhibition of these kinases can lead to alterations in cell signaling pathways that are crucial for cancer cell proliferation and survival.

Key Kinase Targets:

  • Casein Kinase 1 (CK1) :
    • IC₅₀ : Approximately 78 nM
    • Selectively inhibits CK1 with significant implications for cancer therapy due to its role in regulating various cellular processes including cell cycle progression and apoptosis .
  • Transforming Growth Factor Beta (TGF-β) Type I Receptor (ALK5) :
    • Displays over 20-fold selectivity against other kinases tested.
    • Impacts pathways involved in tumorigenesis and metastasis .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on target kinases leading to:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cell lines.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle at various checkpoints.

In Vivo Studies

Studies involving animal models have reported promising results:

  • Tumor Growth Inhibition : Administration of the compound resulted in reduced tumor size and improved survival rates in xenograft models.

Case Studies

  • Case Study on CK1 Inhibition :
    • A study investigated the effects of CK1 inhibitors on breast cancer cells. The results indicated that treatment with this compound significantly decreased cell viability and induced apoptosis .
  • Case Study on TGF-β Pathway Modulation :
    • Research focused on the modulation of TGF-β signaling pathways revealed that the compound could suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis .

Comparative Efficacy Table

Compound NameTarget KinaseIC₅₀ (nM)Biological Effect
N-(2,3-Dihydrobenzo[b][1,4]dioxin)CK178Apoptosis induction
D4476CK1200Cell cycle arrest
Compound 4PARP10.88DNA repair inhibition

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

Several compounds in the evidence share the 2,3-dihydrobenzo[b][1,4]dioxin motif but differ in their heterocyclic cores and substituents:

Compound ID Core Structure Benzamide Substituent Synthesis Yield Purity (%) Key Applications/Notes Reference
N-(5-(Dihydrobenzo-dioxin-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) 1,3,4-Oxadiazole 3-Thiomethoxy 35% 95–100 Ca²⁺/calmodulin inhibition [1]
N-(5-(Dihydrobenzo-dioxin-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) 1,3,4-Oxadiazole 3-Trifluoromethyl 24% 95–100 Enhanced metabolic stability [1]
N-(5-(Dihydrobenzo-dioxin-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropoxy)benzamide (20) 1,3,4-Oxadiazole 4-Isopropoxy 37% 95–100 Potential steric hindrance [1]
N-(5-(Dihydrobenzo-dioxin-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (21) 1,3,4-Oxadiazole 4-Bromo 60% 95–100 Halogen-bonding interactions [1]

Key Differences :

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in compound 19) improve metabolic stability but may reduce solubility. Bulky substituents like isopropoxy (compound 20) could hinder target binding .

Thiadiazole and Isoxazole Derivatives

describes compounds with thiadiazole or fused isoxazole-thiadiazole cores:

Compound ID Core Structure Key Features Melting Point Yield Reference
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole-Isoxazole Yellow solid, 70% yield 160°C 70% [2]
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole-Pyridine Dual C=O groups, 80% yield 290°C 80% [2]

Key Differences :

  • Spectral Properties : The target compound’s benzamide group is directly linked via a methylene bridge, whereas compound 6 features a thiadiazole-idene linkage, altering conjugation and rigidity .
  • Biological Implications : Pyridine-containing analogs (e.g., 8a) may exhibit improved binding to metal ions or enzymes due to their N,O-bidentate directing groups .

Spiro-Annullated and Sulfonamide Derivatives

highlights compound 5f , which incorporates a sulfonamide group and a spiro-annulated cyclooctane ring:

  • Structure : N-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(cycloocta[d]isoxazol-3-yl)-dihydrobenzo-dioxine-sulfonamide.
  • Properties : White crystals, 59% yield, m.p. 129–130°C .

Key Differences :

Glycogen Synthase Kinase-3α (GSK-3α) Inhibitors

describes 1,3,4-oxadiazole derivatives with thioether linkages and fluorinated aromatic groups:

Compound ID Substituents Yield Key Features Reference
5-(4-(((Oxadiazol-2-yl)thio)methyl)phenyl)picolinonitrile Picolinonitrile, thioether linkage 58% Targets GSK-3α, fluorinated groups [8]
2-(Dihydrobenzo-dioxin-yl)-5-(4-(6-methylpyridin-3-yl)benzylthio)-oxadiazole Methylpyridinyl, thioether linkage 12% Low yield, heteroaromatic interactions [8]

Key Differences :

  • Thioether vs. Methylene Linkage : Thioether groups (e.g., in ) may enhance oxidative stability but reduce conformational flexibility compared to the methylene bridge in the target compound .
  • Fluorinated Groups : Fluorine substitution improves membrane permeability and target affinity, a feature absent in the target compound .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies structural integrity by matching peaks to predicted chemical shifts (e.g., benzamide carbonyl at ~168 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities using reverse-phase columns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) .

How should researchers resolve discrepancies in spectral data during characterization?

Advanced Research Question

  • Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., PubChem’s InChI/SMILES tools) .
  • Isotopic Labeling : Trace deuterated analogs to distinguish overlapping signals in complex spectra .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Research Question

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
  • Enzyme Inhibition : Fluorometric assays (e.g., kinase or protease targets) using recombinant enzymes .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

How can contradictory results in biological activity data be systematically addressed?

Advanced Research Question

  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .
  • Off-Target Profiling : Use cheminformatics tools (e.g., PubChem BioAssay) to identify unintended interactions .
  • Mechanistic Studies : Knockout cell lines or enzyme mutants confirm target specificity .

What physicochemical properties of this compound are critical for formulation and delivery in biological studies?

Basic Research Question

  • Solubility : LogP values predict lipid/water partitioning; DMSO or cyclodextrins improve aqueous solubility .
  • Stability : pH-dependent degradation studies (e.g., HPLC stability-indicating methods) ensure compound integrity .

How can solubility limitations be overcome in cellular assays?

Advanced Research Question

  • Co-Solvent Systems : Blend DMSO with PEG-400 or Tween-80 to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to increase bioavailability .

What strategies elucidate the compound’s mechanism of action at the molecular level?

Advanced Research Question

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to target proteins .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts .
  • Metabolomics : LC-MS-based profiling identifies pathway perturbations (e.g., glycolysis or apoptosis) .

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